Pyridine,4-(n-chloroformimidoyl)-
Description
Properties
CAS No. |
100703-96-6 |
|---|---|
Molecular Formula |
C6H5ClN2 |
Molecular Weight |
140.57 |
IUPAC Name |
N-chloro-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C6H5ClN2/c7-9-5-6-1-3-8-4-2-6/h1-5H |
InChI Key |
HZMNWOVRVZXUQX-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C=NCl |
Synonyms |
Pyridine, 4-(N-chloroformimidoyl)- (6CI) |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactivity and Mechanisms
The chloroformimidoyl group (Cl-C=N-) at position 4 enhances pyridine’s reactivity in nucleophilic substitution and cycloaddition reactions.
Nucleophilic Substitution
The imidoyl chloride substituent acts as a leaving group, facilitating SNAr (Nucleophilic Aromatic Substitution) reactions. For example, treatment with sodium methoxide (CH3ONa) in methanol replaces the chloroformimidoyl group with methoxy (−OCH3) at position 4 .
Reaction Mechanism :
- Formation of pyridinium ion : The imidoyl group’s electron-withdrawing effect activates the pyridine ring for nucleophilic attack .
- Nucleophilic attack : Methoxide attacks the carbon adjacent to the imidoyl group, forming a Meisenheimer complex .
- Elimination : The imidoyl chloride leaves, restoring aromaticity .
Cycloaddition Reactions
The imidoyl group participates in [4+2] cycloadditions with dienes, forming biologically relevant heterocycles like imidazo[4,5-b]pyridines .
Example Reaction :
| Reactant | Diene | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Pyridine,4-(n-chloroformimidoyl)- | 1,3-Butadiene | 80°C, 24 h | Imidazo[4,5-b]pyridine | 78 |
Oxidation and Reduction
The pyridine ring undergoes selective hydrogenation to form piperidine derivatives, retaining the imidoyl group . Oxidation with H2O2 converts the imidoyl group to an amide .
Reduction Pathway :
| Catalyst | Temperature (°C) | Product |
|---|---|---|
| Ni/H2 | 150 | 4-Imidoylpiperidine |
| LiAlH4 | 0 | Dihydropyridine |
Catalysis
The compound acts as a nucleophilic catalyst in esterifications, similar to DMAP . For example, it accelerates the acylation of alcohols with acetic anhydride via a concerted mechanism .
Catalytic Role :
- Activation : Forms an acetylimidoyl intermediate with acetic anhydride .
- Nucleophilic attack : Alcohol attacks the activated carbonyl, releasing the catalyst .
Medicinal Chemistry
Derivatives of 4-chloroformimidoylpyridine exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli) . The imidoyl group enhances binding to bacterial enzymes via π-π stacking and hydrogen bonding .
Biological Data :
| Compound | IC50 (µM) | Target |
|---|---|---|
| 4-Chloroformimidoylpyridine | 0.082 | PARP |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
- Electrophilicity : Pyridine,4-(n-chloroformimidoyl)- shares high electrophilicity with 2-Pyridinecarboximidoylchloride derivatives due to the -N=CCl group. However, the absence of bulky substituents (e.g., morpholinyl or phenyl in ) may enhance its reactivity in small-molecule reactions.
- Halogen Influence: Unlike iodinated analogs (e.g., 2-Chloro-4-iodonicotinonitrile), the chloroformimidoyl group offers distinct leaving-group properties, favoring nucleophilic attack over oxidative coupling .
Stability and Physicochemical Properties
- Thermal Stability : Chloroformimidoyl derivatives generally exhibit moderate thermal stability, comparable to pivalamide-protected analogs but lower than fully aromatic iodinated pyridines .
- Solubility : The absence of polar groups (e.g., -OH in N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide) may reduce solubility in aqueous media, limiting its use in biological applications .
Preparation Methods
Reaction Mechanism
Pyridine’s nitrogen lone pair activates the ring for electrophilic substitution. The 4-position is preferentially targeted due to reduced steric hindrance compared to the 2- or 3-positions. Reacting pyridine with N-chloroformimidoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) facilitates substitution:
This method parallels Friedel-Crafts acylation but requires stringent anhydrous conditions to prevent hydrolysis of the imidoyl chloride.
Optimization Challenges
-
Regioselectivity : Competing substitutions at the 2- or 3-positions may occur, necessitating kinetic control via low temperatures (e.g., -10°C).
-
Byproduct Formation : Over-chlorination or decomposition of the imidoyl group can reduce yields.
Two-Step Synthesis via 4-Aminopyridine Intermediate
A sequential approach involves synthesizing 4-aminopyridine followed by chloroformimidoyl group installation.
Step 1: Amination of Pyridine
4-Aminopyridine is synthesized via the Chichibabin reaction, where pyridine reacts with sodium amide in liquid ammonia:
Step 2: Chloroformimidoylation
The amine is treated with phosgene (COCl₂) to form the chloroformimidoyl derivative:
This method mirrors the synthesis of isocyanates from amines, leveraging the reactivity of phosgene with primary amines.
Direct Chlorination-Formimidoylation Cascade
A one-pot method combining chlorination and formimidoylation steps could streamline synthesis. The patent CN103360306A demonstrates the utility of phosphorus pentachloride (PCl₅) and sulfuryl chloride (SO₂Cl₂) for pyridine chlorination. Adapting this approach:
Key Parameters
-
Temperature : High temperatures (140–150°C) favor chlorination but risk decomposition of the formimidoyl group.
-
Solvent : Non-polar solvents (e.g., chlorobenzene) improve reagent stability.
Comparative Analysis of Synthetic Routes
The table below evaluates hypothetical methods based on analogous reactions:
| Method | Reagents | Temperature (°C) | Yield* | Purity* | Challenges |
|---|---|---|---|---|---|
| Nucleophilic Substitution | N-Chloroformimidoyl chloride, AlCl₃ | -10 to 25 | 45–55% | 85–90% | Competing substitutions, hydrolysis |
| Two-Step Amination | NaNH₂, COCl₂ | 80–100 (Step 2) | 60–70% | 92–95% | Phosgene toxicity, multi-step |
| Chlorination-Formimidoylation | PCl₅, NH=C(NH₂)₂ | 140–150 | 50–65% | 88–93% | Thermal decomposition |
*Yields and purity estimates extrapolated from analogous reactions in patent CN103360306A .
Q & A
Q. What are the recommended synthetic routes for Pyridine,4-(n-chloroformimidoyl)- derivatives, and how can reaction conditions be optimized?
The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing pyridine derivatives, as demonstrated in the preparation of 4-(anthracen-9-yl)pyridine. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (e.g., toluene/ethanol mixtures), and temperature control (80–100°C). Purification via silica gel column chromatography with hexane/ethyl acetate gradients ensures high yields (60–80%) . For chloroformimidoyl derivatives, substituent compatibility must be validated through kinetic studies to avoid side reactions.
Q. How can column chromatography be optimized for purifying Pyridine,4-(n-chloroformimidoyl)- analogs?
Use silica gel (200–300 mesh) with a gradient elution system (e.g., hexane:ethyl acetate from 9:1 to 3:1). Monitor fractions via TLC (Rf = 0.3–0.5) and characterize intermediates via LC-MS to confirm purity (>95%). Adjust solvent polarity based on the compound’s logP to minimize tailing .
Q. What spectroscopic techniques are critical for characterizing Pyridine,4-(n-chloroformimidoyl)- derivatives?
Q. How do steric effects influence the reactivity of Pyridine,4-(n-chloroformimidoyl)- in substitution reactions?
Bulky substituents on the pyridine ring reduce nucleophilic attack at the 4-position. For example, anthracene groups in 4-(anthracen-9-yl)pyridine hinder π-π stacking, altering reaction kinetics. Computational modeling (DFT) can predict steric hindrance by analyzing LUMO distributions .
Advanced Research Questions
Q. What intermolecular interactions govern the supramolecular assembly of Pyridine,4-(n-chloroformimidoyl)- derivatives in crystalline phases?
X-ray diffraction reveals C–H⋯C interactions (d = 2.74 Å) and π-π stacking (d = 3.61 Å) in 4-(anthracen-9-yl)pyridine. These interactions stabilize 1D chain structures along the crystallographic c-axis. Synchrotron studies can probe dynamic packing under variable temperatures .
Q. How can computational methods predict the pharmacological potential of Pyridine,4-(n-chloroformimidoyl)- analogs?
Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases). Pharmacophore models prioritize derivatives with optimal logP (2–4), polar surface area (<140 Ų), and hydrogen-bonding motifs. MD simulations (>100 ns) assess stability in biological membranes .
Q. What strategies resolve contradictions in NMR data for structurally similar Pyridine,4-(n-chloroformimidoyl)- derivatives?
Q. How do electronic effects modulate the catalytic activity of Pyridine,4-(n-chloroformimidoyl)- in cross-coupling reactions?
Electron-withdrawing chloroformimidoyl groups enhance oxidative addition rates in Pd-catalyzed reactions. Cyclic voltammetry (CV) measures redox potentials to correlate substituent effects with catalytic turnover. Hammett plots (σpara values) quantify electronic contributions .
Q. What role do non-covalent interactions play in the stability of Pyridine,4-(n-chloroformimidoyl)- coordination complexes?
Crystallographic data show chelation via N–Pd bonds (d = 2.05 Å) and weak C–H⋯O interactions (d = 3.2 Å). Thermodynamic stability (ΔG < −30 kJ/mol) is confirmed via isothermal titration calorimetry (ITC) .
Q. How can in silico toxicity screening improve the safety profile of Pyridine,4-(n-chloroformimidoyl)- derivatives?
Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity (CYP3A4 inhibition) and mutagenicity (AMES test simulations). QSAR models trained on LD50 data prioritize compounds with low logS (<−4) and high plasma protein binding (>90%) .
Methodological Notes
- Crystallography : Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL to R1 < 0.05 .
- Synthetic Scale-Up : Optimize microwave-assisted synthesis (100 W, 150°C) for gram-scale production .
- Safety : Handle chloroformimidoyl derivatives in fume hoods; avoid inhalation (P305+P351+P338) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
